![molecular formula C20H18N2O4 B2889813 4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1259229-79-2](/img/structure/B2889813.png)
4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid, also known by its IUPAC name (Z)-N-butyl-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enamide, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The compound has a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol. Its structure includes a cyano group, a propan-2-yloxyphenyl moiety, and an amide functional group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano and propan-2-yloxy groups are believed to play crucial roles in modulating enzyme activities and receptor interactions. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 3.38 μM against HT-29 colorectal cancer cells, indicating potent anticancer properties .
Antimicrobial Activity
The compound has shown promising antimicrobial activity. In vitro studies revealed that similar derivatives selectively inhibit the growth of Candida albicans, with inhibition percentages ranging from 25% to 50% at concentrations as low as 4 μg/mL . Such results highlight the potential of this compound in developing antifungal therapies.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the cyano group may enhance the ability of these compounds to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines. The results indicated that compounds with electron-withdrawing substituents exhibited higher cytotoxicity compared to their counterparts with electron-donating groups. This study provides insights into structure-activity relationships that can guide future drug design .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of these compounds to specific targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). A derivative showed strong binding interactions with key amino acids in the active site, which correlates with its observed biological activity .
Data Summary Table
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(2)26-18-9-3-14(4-10-18)11-16(12-21)19(23)22-17-7-5-15(6-8-17)20(24)25/h3-11,13H,1-2H3,(H,22,23)(H,24,25)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXAZWREABFDU-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.